molecular formula C10H7BrClN3 B12066701 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

Cat. No.: B12066701
M. Wt: 284.54 g/mol
InChI Key: OONDDTNQQOLODG-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrazine . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-phenyl)-pyrazin-2-ylamine: Lacks the bromine substituent but has similar structural features.

    5-Bromo-3-phenyl-pyrazin-2-ylamine: Lacks the chlorine substituent but retains the bromine and pyrazine core.

Uniqueness

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.

Properties

Molecular Formula

C10H7BrClN3

Molecular Weight

284.54 g/mol

IUPAC Name

5-bromo-3-(3-chlorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H7BrClN3/c11-8-5-14-10(13)9(15-8)6-2-1-3-7(12)4-6/h1-5H,(H2,13,14)

InChI Key

OONDDTNQQOLODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CN=C2N)Br

Origin of Product

United States

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